
2-Methanesulfonamidoethane-1-sulfonylfluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methanesulfonamidoethane-1-sulfonylfluoride is a chemical compound with the molecular formula C3H8FNO4S2. It is a member of the sulfonyl fluoride family, known for its reactivity and utility in various chemical reactions. This compound is particularly notable for its applications in organic synthesis and medicinal chemistry due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methanesulfonamidoethane-1-sulfonylfluoride typically involves the reaction of methanesulfonyl chloride with an appropriate amine, followed by fluorination. One common method is to treat methanesulfonyl chloride with potassium fluoride or potassium bifluoride in water, followed by steam distillation to isolate the product . Another approach involves the use of N-Boc-sulfinamide salt building blocks, which are reacted with fluoride ions to produce enantioenriched sulfonimidoyl fluorides .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where methanesulfonyl chloride is reacted with amines under controlled conditions. The reaction mixture is then subjected to fluorination using potassium fluoride or similar reagents. The product is purified through distillation or crystallization techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Methanesulfonamidoethane-1-sulfonylfluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Sulfur-Fluorine Exchange (SuFEx): This is a notable reaction where the sulfur-fluorine bond is exchanged with other nucleophiles, making it a valuable tool in click chemistry.
Common Reagents and Conditions
Common reagents used in reactions with this compound include potassium fluoride, amines, and various nucleophiles. Reaction conditions typically involve mild temperatures and solvents like water or organic solvents, depending on the desired reaction.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of sulfonamide derivatives, while SuFEx reactions produce sulfonimidoyl fluorides .
Aplicaciones Científicas De Investigación
2-Methanesulfonamidoethane-1-sulfonylfluoride has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of sulfonamide and sulfonimidoyl fluoride derivatives.
Medicinal Chemistry: The compound is explored for its potential in drug discovery, particularly as a building block for designing enzyme inhibitors and other bioactive molecules.
Chemical Biology: It is utilized in the study of biological systems, especially in the development of probes and labeling agents for biochemical assays.
Materials Science: The compound’s reactivity makes it useful in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Methanesulfonamidoethane-1-sulfonylfluoride involves its ability to form strong covalent bonds with nucleophiles. This reactivity is primarily due to the presence of the sulfonyl fluoride group, which is highly electrophilic. The compound can inhibit enzymes by reacting with active site nucleophiles, thereby blocking their activity. This mechanism is particularly relevant in the design of enzyme inhibitors for therapeutic applications .
Comparación Con Compuestos Similares
2-Methanesulfonamidoethane-1-sulfonylfluoride can be compared with other sulfonyl fluoride compounds, such as:
Methanesulfonyl Fluoride: Similar in structure but lacks the additional sulfonamide group, making it less versatile in certain reactions.
Sulfonimidoyl Fluorides: These compounds have a similar sulfur-fluorine bond but differ in their nitrogen substituents, offering different reactivity profiles.
Sulfonamides: While structurally related, sulfonamides do not contain the reactive sulfonyl fluoride group, limiting their use in SuFEx reactions.
The uniqueness of this compound lies in its dual functionality, combining the reactivity of sulfonyl fluorides with the versatility of sulfonamides, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C3H8FNO4S2 |
|---|---|
Peso molecular |
205.2 g/mol |
Nombre IUPAC |
2-(methanesulfonamido)ethanesulfonyl fluoride |
InChI |
InChI=1S/C3H8FNO4S2/c1-10(6,7)5-2-3-11(4,8)9/h5H,2-3H2,1H3 |
Clave InChI |
VTVIQVHBUPAXDO-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NCCS(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2R,4S,5S)-5-Amino-2-methylbicyclo[2.2.1]heptan-2-ol](/img/structure/B13509711.png)
![[2-Methyl-5-(propan-2-yl)phenyl]hydrazine hydrochloride](/img/structure/B13509713.png)
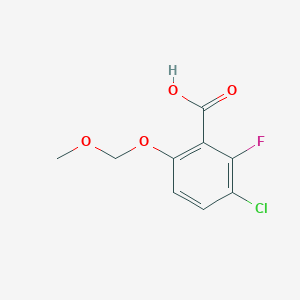

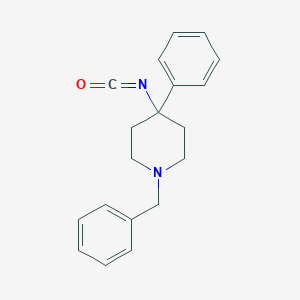
![tert-butyl N-[(3R)-3-amino-3-(thiophen-2-yl)propyl]-N-methylcarbamate](/img/structure/B13509730.png)
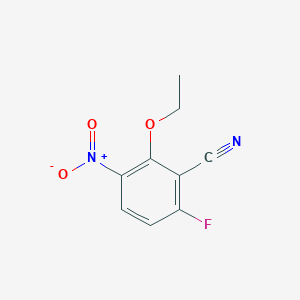
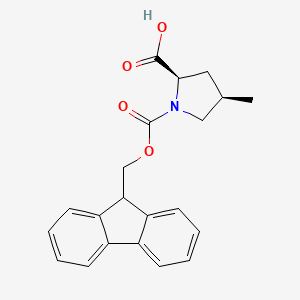
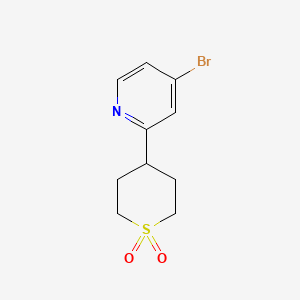
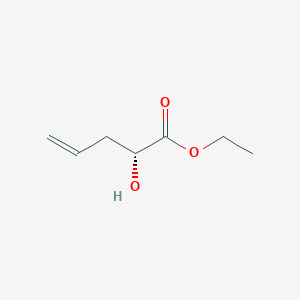
![1-{1-methyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B13509742.png)
amino}methyl)furan-2-carboxylic acid](/img/structure/B13509752.png)
![3-Methyl-5-[5-(trifluoromethyl)furan-2-yl]aniline](/img/structure/B13509758.png)

